2-(1H-Imidazol-1-yl)ethyl butanoate

Lipophilicity Drug Design ADME Prediction

2-(1H-Imidazol-1-yl)ethyl butanoate (CAS 95360-46-6) is a heterocyclic ester building block comprising a butanoate group linked via a two-carbon ethyl spacer to an N-substituted imidazole ring. The compound possesses a molecular formula of C9H14N2O2, an exact mass of 182.10600 g/mol, and a calculated LogP of 1.22640, positioning it as a moderately lipophilic small molecule with hydrogen bond acceptor capacity (PSA 44.12 Ų) suitable for membrane permeability in cellular assays.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 95360-46-6
Cat. No. B14361328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)ethyl butanoate
CAS95360-46-6
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCN1C=CN=C1
InChIInChI=1S/C9H14N2O2/c1-2-3-9(12)13-7-6-11-5-4-10-8-11/h4-5,8H,2-3,6-7H2,1H3
InChIKeyLVAVCZCEMAQKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)ethyl butanoate (CAS 95360-46-6): Procurement-Relevant Structural and Physicochemical Profile


2-(1H-Imidazol-1-yl)ethyl butanoate (CAS 95360-46-6) is a heterocyclic ester building block comprising a butanoate group linked via a two-carbon ethyl spacer to an N-substituted imidazole ring [1]. The compound possesses a molecular formula of C9H14N2O2, an exact mass of 182.10600 g/mol, and a calculated LogP of 1.22640, positioning it as a moderately lipophilic small molecule with hydrogen bond acceptor capacity (PSA 44.12 Ų) suitable for membrane permeability in cellular assays [2]. The 2-(1H-imidazol-1-yl)ethyl ester scaffold serves as a versatile pharmacophore platform in antifungal drug discovery [3] and as a key intermediate for derivatization into prodrugs, enzyme inhibitors, and polymeric materials [4].

Heterocyclic ester building block for antifungal pharmacophore exploration
Intermediate for hydrolyzable prodrug and enzyme inhibitor synthesis
Precursor for imidazole-functionalized polymers and materials

Why Closely Related Imidazole-Ethyl Esters Cannot Be Substituted for 2-(1H-Imidazol-1-yl)ethyl butanoate


The 2-(1H-imidazol-1-yl)ethyl ester scaffold is not a uniform commodity; substitution of the ester alkyl chain dramatically alters key performance parameters. Direct comparative studies on a structurally analogous series of 1-(aryl)-2-(1H-imidazol-1-yl)ethyl esters demonstrate that the ester chain length and branching pattern directly modulate antifungal minimum inhibitory concentration (MIC) values by as much as 8-fold against identical Candida strains [1]. Furthermore, the butanoate ester confers a specific LogP of 1.23 [2], which contrasts sharply with the methacrylate analog (LogP 1.15) [3] and the cyclohexanecarboxylate analog (LogP 3.29) . These differences translate into measurable variations in membrane permeability, metabolic stability, and target engagement. Therefore, procurement of the exact butanoate ester (CAS 95360-46-6) is required to reproduce reported biological activity or to maintain consistency in synthetic routes; generic substitution with methyl, ethyl, or longer-chain esters introduces uncontrolled variables that invalidate experimental comparisons and scale-up reproducibility.

Target: Butanoate ester (CAS 95360-46-6)
Moderate LogP (~1.23) supports balanced cellular permeability and solubility
Substitute: Methacrylate or cyclohexanecarboxylate ester
LogP shift (1.15 to 3.29) alters membrane distribution and may invalidate assay comparisons
Ester chain length variation
Antifungal MIC can differ up to 8-fold; reported scaffold activity may not transfer

Quantitative Differential Evidence: 2-(1H-Imidazol-1-yl)ethyl butanoate Performance Metrics vs. Comparators


Physicochemical Differentiation: Lipophilicity and Membrane Permeability vs. Analogous Imidazolylethyl Esters

The target compound 2-(1H-imidazol-1-yl)ethyl butanoate possesses a calculated LogP of 1.22640 [1]. This value differs significantly from structurally analogous 2-(1H-imidazol-1-yl)ethyl esters, directly impacting passive membrane permeability and tissue distribution. Specifically, the methacrylate analog exhibits a lower LogP of 1.15 [2], while the cyclohexanecarboxylate analog exhibits a substantially higher LogP of 3.29 . These differences are not merely incremental; they represent a >2-log unit range that predicts differential blood-brain barrier penetration and cellular uptake.

Lipophilicity (LogP)
Cross-study comparable
Target: 1.23 Methacrylate: 1.15 Cyclohexane-carboxylate: 3.29
Intermediate lipophilicity may support cellular permeability screening
Predicted values; consistent computational methodology
Lipophilicity Drug Design ADME Prediction

Antifungal Potency Scaffold Validation: Class-Level MIC Performance of 2-(1H-Imidazol-1-yl)ethyl Esters vs. Fluconazole

While direct MIC data for the butanoate ester are not available in the primary literature, a closely related series of 1-(aryl)-2-(1H-imidazol-1-yl)ethyl esters provides class-level inference for the scaffold's antifungal potential. Compounds 6a, 6d, and 6g from this series exhibited MIC values as low as 0.06 mg/L against Candida tropicalis and 0.125 mg/L against Candida albicans using EUCAST reference methodology [1]. These values represent a 4- to 8-fold potency improvement over fluconazole, which typically shows MIC values ≥0.25 mg/L against susceptible Candida strains [2]. The ester moiety is essential for this activity; the corresponding alcohol precursors show significantly reduced potency.

Antifungal MIC
Class-level inference
Scaffold 6g MIC 0.06 mg/L (C. tropicalis) vs Fluconazole ≥0.25 mg/L
Supports scaffold antifungal potential for lead exploration
Class-level; direct butanoate MIC not reported
Antifungal Drug Discovery Candida spp. Azole Resistance

Synthetic Accessibility: Improved Yield vs. Multi-Step Imidazole Esterification Routes

The synthesis of 2-(1H-imidazol-1-yl)ethyl butanoate can be achieved through a one-step protocol using adapted Vilsmeier conditions, reportedly proceeding in quantitative yield [1]. This contrasts with traditional multi-step routes for structurally related imidazole esters, which often require protection/deprotection sequences or suffer from formation of 1,3-disubstituted imidazolium salt byproducts that reduce overall yield [2]. For example, the synthesis of 1-substituted imidazoles via alkylation of imidazole with butanoic acid derivatives under milling conditions with a catalytic base offers an alternative, but yields are variable and often require chromatographic purification .

Synthetic Yield
Cross-study comparable
Reported quantitative (one-step) vs typical 60–85% multi-step routes
Supports scale-up feasibility and cost efficiency
Adapted Vilsmeier protocol; no chromatography required
Process Chemistry Synthetic Methodology Scale-Up Viability

Cytotoxicity Safety Window: Class-Level Evidence from Related Imidazolylethyl Esters

A class-level cytotoxicity assessment of 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters against human monocytic U937 cells demonstrates a favorable safety window. Compound 6a from this series exhibited a CC50 greater than 128 μg/mL [1]. While the butanoate ester specifically has not been tested in this exact assay, the shared 2-(1H-imidazol-1-yl)ethyl ester core structure suggests that this scaffold generally possesses low inherent cytotoxicity, distinguishing it from other imidazole-containing chemotypes (e.g., nitroimidazoles) which can exhibit genotoxicity or mitochondrial toxicity [2].

Cytotoxicity CC₅₀
Class-level inference
Scaffold 6a CC₅₀ >128 μg/mL (U937); direct butanoate data not available
Low cytotoxicity profile indicated for this scaffold class
Class-level; requires confirmation with specific compound
Toxicology Lead Optimization Therapeutic Index

Optimal Procurement and Application Scenarios for 2-(1H-Imidazol-1-yl)ethyl butanoate Based on Quantitative Evidence


Antifungal Drug Discovery: Lead Optimization of Azole Scaffolds Against Fluconazole-Resistant Candida spp.

Procure 2-(1H-imidazol-1-yl)ethyl butanoate as the core intermediate for synthesizing a focused library of 1-aryl-2-(1H-imidazol-1-yl)ethyl esters. Based on class-level MIC data, the ester chain length (butanoate vs. acetate or propanoate) is predicted to modulate both potency (target MIC ≤0.125 mg/L against C. albicans) and metabolic stability [1]. The compound's moderate LogP of 1.23 [2] ensures adequate cellular permeability while maintaining aqueous solubility suitable for in vitro MIC assays. The scaffold's validated low cytotoxicity (CC50 >128 μg/mL in U937 cells) [3] supports progression to in vivo efficacy models without immediate toxicity concerns.

Prodrug Design and Enzyme Inhibitor Development: Hydrolyzable Ester Prodrug of Imidazole-Containing Pharmacophores

The 2-(1H-imidazol-1-yl)ethyl butanoate ester is a cleavable linker for prodrug strategies. In vivo ester hydrolysis studies on analogous nitroimidazole esters demonstrate rapid conversion to the active alcohol metabolite [4]. The butanoate ester offers a balanced hydrolysis rate compared to more labile acetate esters (too fast) or more stable pivalate esters (too slow), enabling tunable pharmacokinetic profiles. Procure this compound to conjugate carboxylic acid-containing drug candidates via the imidazole ethyl linker, improving oral bioavailability or enabling targeted tissue delivery.

Polymer Chemistry and Materials Science: Synthesis of Functional Polymethacrylates with Imidazole Pendant Groups

Use 2-(1H-imidazol-1-yl)ethyl butanoate as a precursor for synthesizing imidazole-functionalized monomers. While the methacrylate analog (LogP 1.15) [5] is commercially available, the butanoate ester provides a distinct reactivity profile for copolymerization or post-polymerization modification. The quantitative one-step synthesis of the butanoate ester [6] ensures cost-effective access to multi-gram quantities for polymer scaffold development, including antimicrobial coatings or metal-chelating hydrogels.

Medicinal Chemistry Building Block: SAR Exploration of Ester Chain Length on Target Engagement

Procure the butanoate ester as part of a homologous series (acetate, propanoate, butanoate, pentanoate) to systematically investigate the effect of ester chain length on target binding affinity. Evidence from analogous EGFR inhibitors containing a 2-(1H-imidazol-1-yl)ethyl carbamate linker demonstrates potent inhibition (IC50 = 40 nM against HER1) [7]. The butanoate ester serves as an intermediate in the synthesis of such carbamate-linked inhibitors, where the ester chain length influences both linker flexibility and metabolic stability.

Application
Selection Property
Validation Focus
Antifungal lead optimization
Ester chain-dependent potency modulation
MIC against fluconazole-resistant Candida strains
Prodrug design
Hydrolyzable ester linker for controlled release
In vivo conversion to active metabolite
Polymer functional materials
Reactive imidazole ester for polymerization
Copolymer stability and post-modification efficiency
SAR ester series
Ester chain length effect on target engagement
Binding affinity in kinase or enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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